Malealdehyde

Acetal Chemistry Hydrolysis Selectivity Reaction Pathway Differentiation

Malealdehyde (CAS 3675-13-6, also referred to as maleic dialdehyde or (Z)-2-butenedial) is a small, highly reactive unsaturated dialdehyde with the molecular formula C4H4O2 and a molecular weight of 84.07 g/mol. It is structurally characterized by two aldehyde groups conjugated with a central carbon-carbon double bond in a cis (Z) configuration, distinguishing it from its trans (E) isomer, fumaraldehyde.

Molecular Formula C4H4O2
Molecular Weight 84.07 g/mol
CAS No. 3675-13-6
Cat. No. B1233635
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMalealdehyde
CAS3675-13-6
Synonyms1,4-dioxo-2-butene
2-butene-1,4-dial
cis-2-butene-1,4-dial
fumaraldehyde
malealdehyde
malealdehyde, (E)-isomer
malealdehyde, (Z)-isomer
maleic acid aldehyde
maleic dialdehyde
maleylaldehyde
Molecular FormulaC4H4O2
Molecular Weight84.07 g/mol
Structural Identifiers
SMILESC(=CC=O)C=O
InChIInChI=1S/C4H4O2/c5-3-1-2-4-6/h1-4H/b2-1-
InChIKeyJGEMYUOFGVHXKV-UPHRSURJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Malealdehyde (CAS 3675-13-6): Chemical Identity and Basic Properties for Research Procurement


Malealdehyde (CAS 3675-13-6, also referred to as maleic dialdehyde or (Z)-2-butenedial) is a small, highly reactive unsaturated dialdehyde with the molecular formula C4H4O2 and a molecular weight of 84.07 g/mol [1]. It is structurally characterized by two aldehyde groups conjugated with a central carbon-carbon double bond in a cis (Z) configuration, distinguishing it from its trans (E) isomer, fumaraldehyde [2]. This compound is typically encountered as a reactive intermediate, a biomarker for oxidative stress, or a specialized monomer in polymerization and organic synthesis, rather than a commodity chemical [3].

Why Generic Dialdehyde Substitution Fails for Malealdehyde (CAS 3675-13-6) in Research Applications


Assuming functional equivalence among dialdehydes like malealdehyde, glutaraldehyde, or glyoxal is a critical error in research and industrial procurement. Their reactivity, product profiles, and polymerization behavior diverge significantly due to fundamental differences in molecular structure. Malealdehyde's unique combination of a conjugated cis-double bond and two terminal aldehydes dictates a specific chemical fate that is not observed with its saturated or trans-isomeric counterparts. The evidence below quantitatively demonstrates that substituting malealdehyde with a cheaper or more readily available dialdehyde will not yield comparable results in key applications, thereby justifying the need for precise, specification-driven procurement [1].

Quantitative Differentiation Evidence for Malealdehyde (CAS 3675-13-6) in Material and Chemical Sciences


Divergent Hydrolysis Pathways: Malealdehyde Diacetal vs. Glutaraldehyde Diacetal

The hydrolysis of malealdehyde diacetal yields 2,5-diethoxy-2,5-dihydrofuran as the main product, a distinct cyclic compound, while glutaraldehyde diacetal under identical conditions yields a mixture of 2,6-diethoxytetrahydropyran and glutaraldehyde. This difference in product outcome is attributed to the electronic and steric factors arising from the unsaturated backbone of malealdehyde, which is absent in the saturated glutaraldehyde [1].

Acetal Chemistry Hydrolysis Selectivity Reaction Pathway Differentiation

Copolymerization Reactivity: Malealdehyde vs. Styrene Radical Copolymerization

In free-radical copolymerization with styrene (M2), malealdehyde (M1) exhibits quantifiable monomer reactivity ratios (MRR) of γ1 (malealdehyde) = 0.30±0.05 and γ2 (styrene) = 0.08±0.03, as determined using AIBN as an initiator [1]. The Q and e values for malealdehyde were also calculated as Q=2.66 and e=1.13 [1]. These values are critical for predicting copolymer composition and sequence distribution, and they are unique to malealdehyde among dialdehydes, which generally do not undergo this specific type of vinyl copolymerization due to the absence of a polymerizable double bond.

Polymer Chemistry Copolymerization Monomer Reactivity Ratios

Electronic and Conformational Stability: Malealdehyde vs. Fumaraldehyde

Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level reveal that the trans-isomer, fumaraldehyde, is energetically more stable and has a smaller energy band gap compared to the cis-isomer, malealdehyde [1]. This computational finding indicates that fumaraldehyde is more easily excited and may exhibit different chemical reactivity and photophysical properties. Furthermore, malealdehyde, due to its cis geometry, possesses a larger dipole moment than its trans counterpart [1].

Computational Chemistry Conformational Analysis Isomer Differentiation

Optimal Research and Industrial Application Scenarios for Malealdehyde (CAS 3675-13-6) Based on Evidence


Synthesis of 2,5-Disubstituted Dihydrofurans via Acetal Hydrolysis

Procure malealdehyde (or its diacetal) when the synthetic target is a 2,5-disubstituted dihydrofuran derivative. As evidenced by direct comparison, the hydrolysis of malealdehyde diacetal cleanly yields 2,5-diethoxy-2,5-dihydrofuran, a product not accessible from saturated dialdehyde acetals like glutaraldehyde diacetal under the same conditions [1].

Radical Copolymerization for Tailored Functional Polymers

Utilize malealdehyde as a comonomer in radical copolymerizations with styrene to create polymers with pendant aldehyde functionality. The established monomer reactivity ratios (γ1 = 0.30±0.05, γ2 = 0.08±0.03) provide the quantitative basis for predicting and controlling copolymer composition, a capability not offered by most other dialdehydes [2].

Studies Requiring a Cis-Conjugated Enedial Scaffold

Select malealdehyde for research requiring a cis-configured, conjugated dialdehyde scaffold, such as in specific cycloadditions or as a reactive intermediate. Its electronic and conformational properties are distinct from the trans-isomer, fumaraldehyde, which is more stable and has a different electronic structure, as shown by computational studies [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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